molecular formula C22H23ClN6O2S B10956994 2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide

2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide

Cat. No.: B10956994
M. Wt: 471.0 g/mol
InChI Key: IKHKDBXGQBTDKA-DHRITJCHSA-N
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Description

2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE is a complex organic compound that features a triazole ring, an allyl group, and a chlorinated aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring, introduction of the allyl group, and the attachment of the chlorinated aniline moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The nitro group in the chlorinated aniline moiety can be reduced to an amine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like palladium on carbon (Pd/C) for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group may yield epoxides, while reduction of the nitro group may yield amines.

Scientific Research Applications

2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The triazole ring and chlorinated aniline moiety are key structural features that contribute to its activity.

Comparison with Similar Compounds

Similar Compounds

    4-ALLYL-2,6-DIMETHOXYPHENOL: A phenol derivative with similar structural features.

    α,β-UNSATURATED CARBONYL COMPOUNDS: Compounds with similar reactivity and applications in organic synthesis.

Uniqueness

What sets 2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H23ClN6O2S

Molecular Weight

471.0 g/mol

IUPAC Name

2-[[5-[(4-chloroanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C22H23ClN6O2S/c1-3-12-29-20(14-24-18-10-8-17(23)9-11-18)26-28-22(29)32-15(2)21(31)27-25-13-16-6-4-5-7-19(16)30/h3-11,13,15,24,30H,1,12,14H2,2H3,(H,27,31)/b25-13+

InChI Key

IKHKDBXGQBTDKA-DHRITJCHSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=CC=C1O)SC2=NN=C(N2CC=C)CNC3=CC=C(C=C3)Cl

Canonical SMILES

CC(C(=O)NN=CC1=CC=CC=C1O)SC2=NN=C(N2CC=C)CNC3=CC=C(C=C3)Cl

Origin of Product

United States

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